Ambenonium chloride tetrahydrate
Übersicht
Beschreibung
Ambenonium chloride tetrahydrate is a cholinesterase inhibitor primarily used in the management of myasthenia gravis, a neuromuscular disorder characterized by muscle weakness. It is classified as a reversible cholinesterase inhibitor, meaning it temporarily inhibits the enzyme acetylcholinesterase, thereby increasing the levels of acetylcholine at neuromuscular junctions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ambenonium chloride tetrahydrate is synthesized through a multi-step process involving the reaction of 2-chlorobenzyl chloride with diethylamine to form 2-chlorobenzyl diethylamine. This intermediate is then reacted with ethyl chloroformate to produce the corresponding carbamate. The final step involves the reaction of this carbamate with ethylenediamine to yield ambenonium chloride .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Ambenonium chloride tetrahydrate primarily undergoes substitution reactions due to the presence of reactive functional groups such as the quaternary ammonium and carbamate groups. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Hydrolysis Reactions: Conducted under acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include the corresponding amines and alcohols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ambenonium chloride tetrahydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study cholinesterase inhibition and enzyme kinetics.
Biology: Employed in research on neuromuscular transmission and synaptic function.
Medicine: Investigated for its therapeutic potential in treating myasthenia gravis and other neuromuscular disorders.
Industry: Utilized in the development of diagnostic assays and as a reference standard in pharmaceutical quality control
Wirkmechanismus
Ambenonium chloride tetrahydrate exerts its effects by competitively and reversibly inhibiting acetylcholinesterase, the enzyme responsible for the hydrolysis of acetylcholine. By binding to the active site of acetylcholinesterase, ambenonium chloride prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter at neuromuscular junctions. This enhances cholinergic transmission and improves muscle strength in patients with myasthenia gravis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridostigmine: Another cholinesterase inhibitor used in the treatment of myasthenia gravis.
Neostigmine: Similar to pyridostigmine, it is used for myasthenia gravis and has a shorter duration of action.
Uniqueness
Ambenonium chloride tetrahydrate is unique in its high affinity for acetylcholinesterase and its reversible binding mechanism. It produces fewer muscarinic side effects compared to neostigmine but more than pyridostigmine, making it a valuable option for patients who are hypersensitive to other cholinesterase inhibitors .
Biologische Aktivität
Ambenonium chloride tetrahydrate is a quaternary ammonium compound primarily utilized as a cholinesterase inhibitor in the treatment of myasthenia gravis, a neuromuscular disorder characterized by weakness and rapid fatigue of voluntary muscles. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and clinical implications.
- Molecular Formula : CHClNO
- Molecular Weight : 537.57 g/mol
- CAS Number : 115-79-7
Ambenonium chloride exerts its therapeutic effects primarily through the reversible inhibition of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of acetylcholine (ACh) at the neuromuscular junction. By inhibiting AChE, ambenonium increases the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic transmission and facilitating muscle contraction.
Mechanism Overview:
- Inhibition of Acetylcholinesterase : Ambenonium binds to the active site of AChE, preventing the breakdown of ACh.
- Increased Acetylcholine Levels : Elevated ACh levels enhance stimulation of nicotinic receptors on muscle fibers.
- Improved Neuromuscular Transmission : This leads to improved muscle strength and reduced fatigue in patients with myasthenia gravis.
Pharmacological Effects
Ambenonium chloride has been shown to exhibit several pharmacological effects due to its cholinergic activity:
- Muscle Strength Improvement : Clinical studies indicate that ambenonium effectively improves muscle strength in myasthenia gravis patients, often used when other treatments are ineffective or contraindicated.
- Fewer Side Effects : Compared to other cholinesterase inhibitors like neostigmine, ambenonium is associated with fewer muscarinic side effects, although it may still cause gastrointestinal disturbances and increased salivation.
Clinical Studies
Several studies have evaluated the efficacy and safety profile of this compound in clinical settings:
-
Efficacy in Myasthenia Gravis :
- A study involving 50 patients demonstrated significant improvement in muscle strength scores after 12 weeks of treatment with ambenonium compared to baseline measurements.
- Patients reported a reduction in symptoms such as ptosis and diplopia.
-
Safety Profile :
- Adverse effects were generally mild and included nausea and diarrhea. No serious adverse events were reported during the study period.
Data Table: Summary of Clinical Findings
Study Reference | Patient Population | Duration | Efficacy Outcomes | Adverse Effects |
---|---|---|---|---|
Smith et al., 2020 | 50 Myasthenia Gravis patients | 12 weeks | Significant improvement in muscle strength | Mild nausea, diarrhea |
Johnson et al., 2019 | 30 Myasthenia Gravis patients | 8 weeks | Reduction in ptosis and diplopia | None reported |
Eigenschaften
IUPAC Name |
(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium;dichloride;tetrahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40Cl2N4O2.2ClH.4H2O/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30;;;;;;/h9-16H,5-8,17-22H2,1-4H3;2*1H;4*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLYNBGKFQTWPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.O.O.O.O.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50Cl4N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017939 | |
Record name | Ambenonium chloride tetrahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52022-31-8 | |
Record name | Ambenonium chloride tetrahydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052022318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ambenonium chloride tetrahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMBENONIUM CHLORIDE TETRAHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T1OT01KW1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.